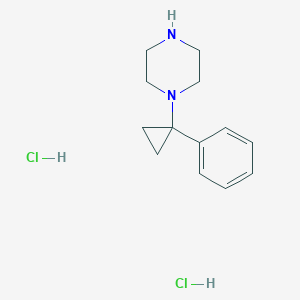
1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride
Descripción general
Descripción
1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride, commonly known as PCPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PCPP is a cyclopropyl derivative of piperazine and is structurally similar to other psychoactive compounds, such as MDMA and amphetamine. In
Aplicaciones Científicas De Investigación
Pharmacological Properties and Therapeutic Applications
Piperazine derivatives are known for their diverse pharmacological activities, including their role in the treatment of psychiatric disorders, cardiovascular diseases, and their potential anticancer properties. For example, ziprasidone, a benzisothiazolyl piperazine derivative, is used in the treatment of schizophrenia and bipolar disorder, showing efficacy in managing acute manic and mixed episodes (Sacchetti et al., 2011). Moreover, piperazine ferulate, a derivative of ferulic acid, has been combined with angiotensin receptor blockers to provide renal protective benefits in diabetic nephropathy patients (Yang et al., 2021).
Anticancer Research
Piperazine-based compounds have been investigated for their anticancer properties. For instance, quinazoline α-antagonists, which are chemically related to piperazines, have demonstrated the ability to induce apoptosis and decrease cell growth in various cancer cell lines, suggesting their potential as anticancer agents (Batty et al., 2016).
Pharmacokinetics and Drug Interactions
The pharmacokinetics of piperazine derivatives, including aspects like absorption, metabolism, and elimination, are critical for their therapeutic applications. For example, trazodone hydrochloride, which contains a piperazine moiety, has its pharmacokinetics influenced by genetic polymorphisms, affecting its plasma concentration and necessitating dose adjustments in some cases (Meulman et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
1-(1-phenylcyclopropyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15;;/h1-5,14H,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFYQVRANFGZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



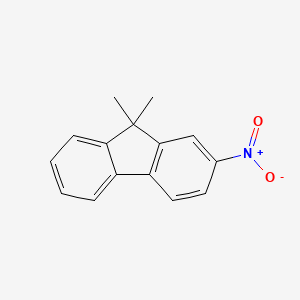
![[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1487505.png)
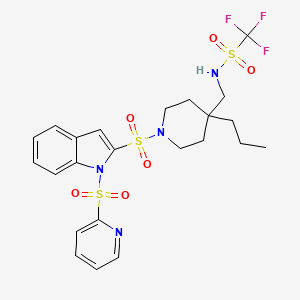
![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1487508.png)

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)
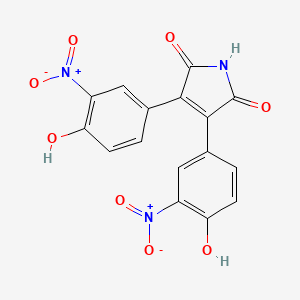
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1487514.png)



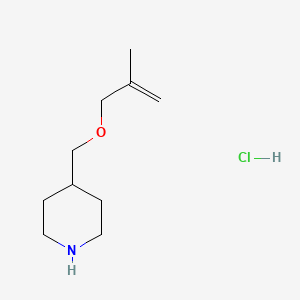
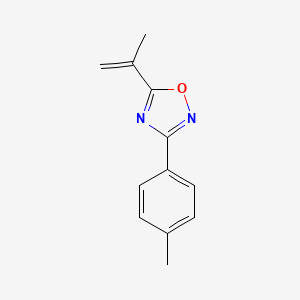
![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)